molecular formula C9H8ClNO4 B8619447 4-Acetylamino-5-chlorosalicylic acid

4-Acetylamino-5-chlorosalicylic acid

Cat. No. B8619447
M. Wt: 229.62 g/mol
InChI Key: XIJJFVVIIPDBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetylamino-5-chlorosalicylic acid is a useful research compound. Its molecular formula is C9H8ClNO4 and its molecular weight is 229.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Acetylamino-5-chlorosalicylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetylamino-5-chlorosalicylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

4-acetamido-5-chloro-2-hydroxybenzoic acid

InChI

InChI=1S/C9H8ClNO4/c1-4(12)11-7-3-8(13)5(9(14)15)2-6(7)10/h2-3,13H,1H3,(H,11,12)(H,14,15)

InChI Key

XIJJFVVIIPDBTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)O)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 16 g of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate in 130 ml of methylene chloride is slowly added 100 ml of a methylene chloride solution of borontribromide (250 g BBr3 per liter) and stirring continued for 24 hours. 1N sodium hydroxide solution is then added until all material is dissolved. The two layers are separated and the aqueous layer is acidified with 1N hydrochloric acid, filtered, washed with water and evaporated to dryness to give 4-acetylamino-5-chlorosalicylic acid which is used directly in the next step.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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